

Application Notes: Gastric Acid Secretion Assay Using Human Gastrin I (1-14)

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Compound of Interest

Compound Name: Gastrin I (1-14), human

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Introduction

Gastric acid, primarily hydrochloric acid (HCl), is a critical component of the digestive system, secreted by parietal cells in the stomach lining. Its secretion is a complex and highly regulated process involving various hormones and neurotransmitters. The peptide hormone gastrin is a principal regulator of gastric acid secretion.[1] Human Gastrin I (1-14) is a bioactive fragment of Gastrin I, an endogenous gastrointestinal peptide hormone.[2][3] It acts as a selective agonist for the cholecystikinin B (CCK2) receptor, stimulating gastric acid secretion, making it a valuable tool for studying gastric physiology and for the screening of compounds that modulate acid secretion.[4] These application notes provide a comprehensive overview and detailed protocols for utilizing Human Gastrin I (1-14) in gastric acid secretion assays.

Principle of the Assay

The fundamental principle of this assay is the stimulation of gastric acid-secreting cells (parietal cells) with Human Gastrin I (1-14) and the subsequent quantification of the secreted acid. Gastrin I (1-14) binds to CCK2 receptors on both parietal cells and enterochromaffin-like (ECL) cells.[4][5] This binding initiates a signaling cascade that leads to the activation of the H⁺/K⁺ ATPase (proton pump) in parietal cells, which actively transports H⁺ ions into the gastric lumen, resulting in acid secretion.[6] The secreted acid can be measured through various methods, including pH changes, titration, or the accumulation of a radiolabeled weak base like [¹⁴C]aminopyrine.[7][8]

Applications

- **Pharmacological Screening:** Evaluating the efficacy and potency of potential drug candidates, such as proton pump inhibitors (PPIs) and H2 receptor antagonists, that aim to reduce gastric acid secretion.[\[9\]](#)
- **Physiological Research:** Investigating the molecular mechanisms and signaling pathways that regulate gastric acid secretion.
- **Disease Modeling:** Studying hypersecretory conditions like Zollinger-Ellison syndrome or conditions with impaired acid secretion.[\[1\]](#)
- **Toxicology and Safety Pharmacology:** Assessing the potential effects of new chemical entities on gastric function.

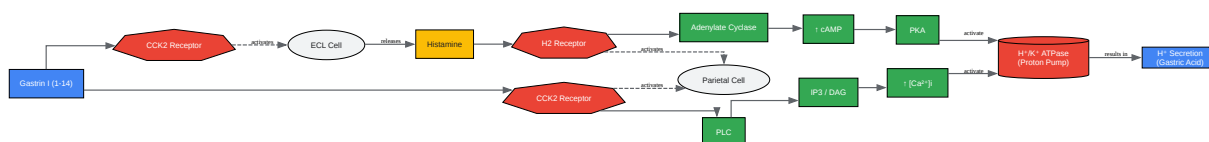
Quantitative Data Summary

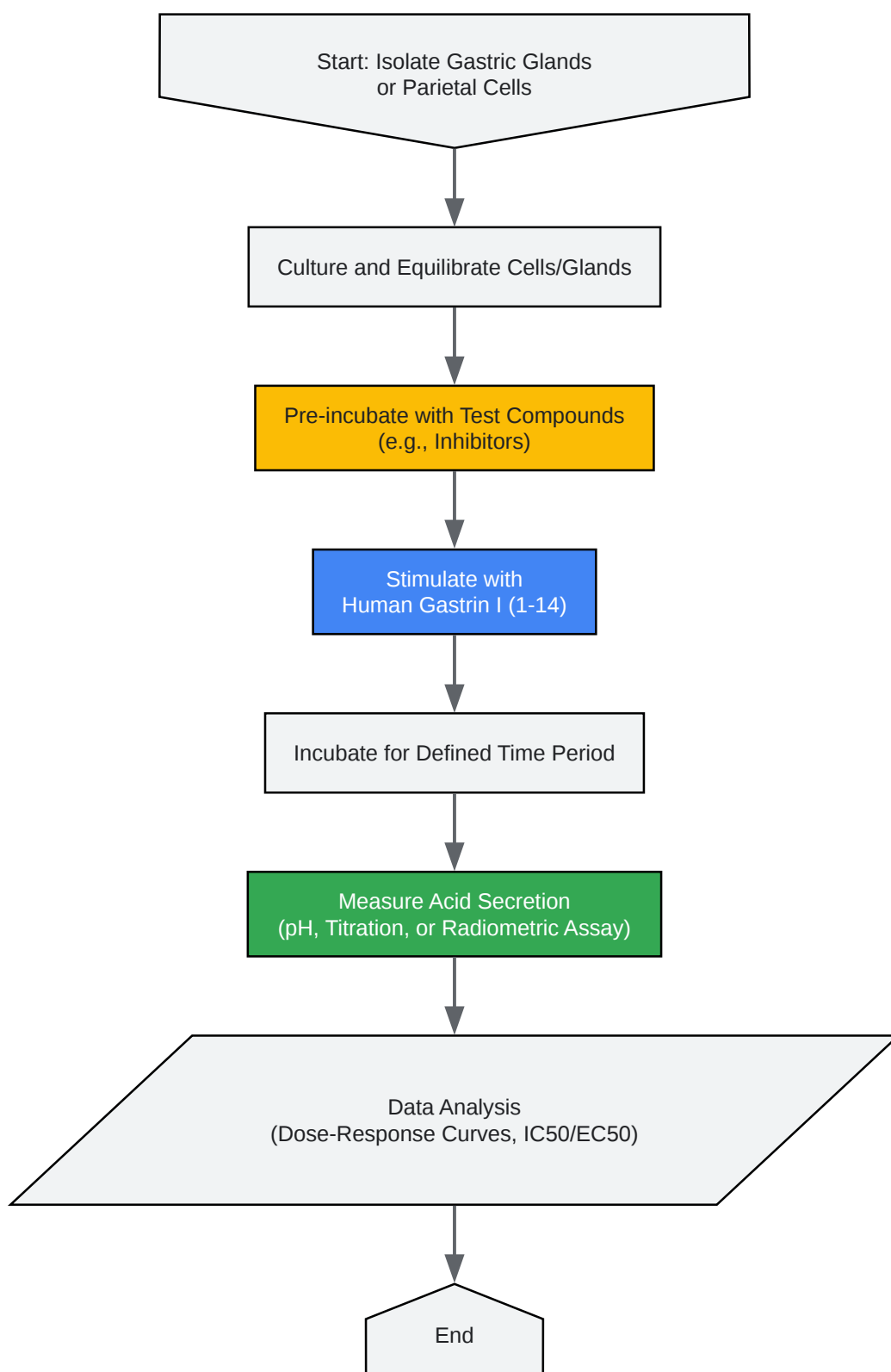
The following table summarizes key quantitative data related to gastrin-stimulated gastric secretion. It is important to note that specific EC50 values for gastric acid secretion stimulated directly by Human Gastrin I (1-14) are not readily available in the literature; the table includes data for related gastrin molecules and effects.

| Parameter | Agonist | Value | Model System | Reference |
|---|-----------------|----------------------|--------------------------------|-----------|
| EC50 (Histamine Secretion) | Human Gastrin I | 0.014 nM | Rat Gastric Cells | |
| EC50 (Epithelial Cell Proliferation) | Human Gastrin I | 6.2 pM | Gastric Cells | |
| ED50 (Acid Formation) | Gastrin | 5 nM | Isolated Rabbit Gastric Glands | [7] |
| Maximal Stimulation (Acid Formation) | Gastrin | 1×10^{-7} M | Isolated Rabbit Gastric Glands | [7] |
| Basal Acid Output (BAO) - Human | Endogenous | 1–5 mmol HCl/hr | In vivo | [1] |
| Maximal Acid Output (MAO) - Human (Pentagastrin-stimulated) | Pentagastrin | 10–23 mmol HCl/hr | In vivo | [1] |

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the signaling pathway of gastrin-induced gastric acid secretion and a typical experimental workflow for an in vitro assay.





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